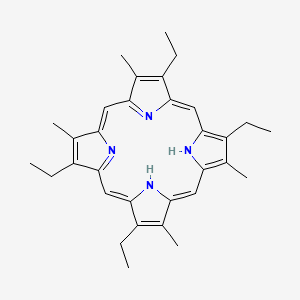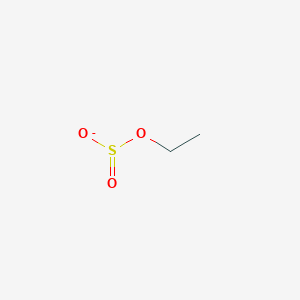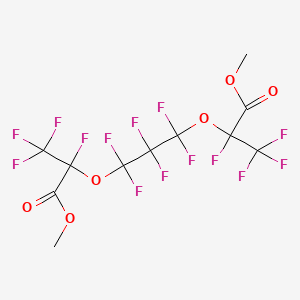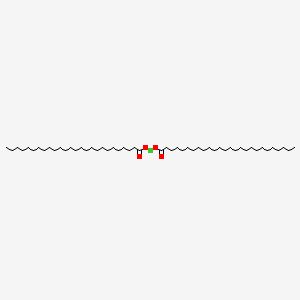
Silane, trichloro(trifluoroethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トリクロロ(トリフルオロエテニル)シランは、ケイ素原子とフッ素原子の両方を特徴とする特殊な有機ケイ素化合物です。この化合物は、さまざまな産業および科学的用途で価値のあるユニークな化学的特性で知られています。その分子式は C2HCl3F3Si であり、多くの場合、他の有機ケイ素化合物の合成に使用され、さまざまな化学反応の前駆体として使用されます。
準備方法
合成経路と反応条件
トリクロロ(トリフルオロエテニル)シランは、いくつかの方法で合成できます。一般的なアプローチの1つは、制御された条件下でのトリクロロシランとトリフルオロエチレンの反応です。この反応には通常、白金またはパラジウム錯体などの触媒が必要であり、目的の生成物の形成を促進します。この反応は不活性雰囲気下、多くの場合窒素またはアルゴンを使用して、望ましくない副反応を防いで行われます。
工業生産方法
工業環境では、トリクロロ(トリフルオロエテニル)シランの製造は、連続フローリアクターを使用して規模が拡大されます。これらのリアクターでは、温度、圧力、流量などの反応条件を正確に制御できるため、製品品質が常に安定します。高純度の出発原料と蒸留や再結晶などの高度な精製技術を使用することで、最終生成物の収率と純度がさらに向上します。
化学反応の分析
反応の種類
トリクロロ(トリフルオロエテニル)シランは、次のようなさまざまな化学反応を起こします。
置換反応: 化合物中の塩素原子は、アルコキシドやアミンなどの他の求核剤に置き換えることができ、新しい有機ケイ素化合物が生成されます。
付加反応: トリフルオロエテニル基は、ハロゲン化水素やハロゲンなどの求電子剤との付加反応に関与し、新しい炭素-ケイ素結合が生成されます。
加水分解: 水または水分が存在すると、トリクロロ(トリフルオロエテニル)シランは加水分解してシロキサンと塩酸を生成します。
一般的な試薬と条件
置換反応: 一般的な試薬には、アルコキシドナトリウム、アミン、チオールなどがあります。これらの反応は、テトラヒドロフランやジメチルホルムアミドなどの極性溶媒中で、穏やかな温度で行われます。
付加反応: 塩化水素や臭素などの試薬が使用され、多くの場合、触媒の存在下、制御された温度と圧力条件下で行われます。
加水分解: この反応は、水または水分が存在すると、多くの場合室温で容易に起こります。
生成される主な生成物
置換反応: 生成物には、アルコキシシランやアミノシランなど、さまざまな官能基を持つさまざまな有機ケイ素化合物があります。
付加反応: 生成物には、ハロゲン化された有機ケイ素化合物があります。
加水分解: 主要な生成物は、シロキサンと塩酸です。
科学研究における用途
トリクロロ(トリフルオロエテニル)シランは、科学研究において幅広い用途を持っています。
化学: これは、材料科学や触媒で価値のある他の有機ケイ素化合物の合成における前駆体として使用されます。
生物学: この化合物は、生体適合性コーティングを作成するための表面の改質に使用され、これは生体医療デバイスやインプラントで重要です。
医学: これは、薬物送達システムにおける可能性について調査されており、そのユニークな化学的特性は、治療剤の安定性とバイオアベイラビリティを向上させることができます。
工業: トリクロロ(トリフルオロエテニル)シランは、さまざまな基材との強い結合を形成する能力が有利な、特殊なコーティングや接着剤の製造に使用されています。
科学的研究の応用
Silane, trichloro(trifluoroethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the modification of surfaces to create biocompatible coatings, which are important in biomedical devices and implants.
Medicine: It is explored for its potential in drug delivery systems, where its unique chemical properties can enhance the stability and bioavailability of therapeutic agents.
Industry: Silane, trichloro(trifluoroethenyl)- is used in the production of specialty coatings and adhesives, where its ability to form strong bonds with various substrates is advantageous.
作用機序
トリクロロ(トリフルオロエテニル)シランがその効果を発揮する機序は、主に他の分子と強い共有結合を形成する能力によるものです。化合物中のケイ素原子は、酸素、炭素、その他の元素との安定した結合を形成することができ、化学合成における汎用性の高い構成要素となっています。トリフルオロエテニル基は、化合物の反応性を高め、さまざまな化学反応に関与することができます。
類似の化合物との比較
トリクロロ(トリフルオロエテニル)シランは、次のような他の類似の化合物と比較することができます。
トリクロロシラン: トリクロロシランはより単純な化合物ですが、トリクロロ(トリフルオロエテニル)シランに独特の反応性を与えるトリフルオロエテニル基がありません。
トリフルオロメチルシラン: この化合物は、トリフルオロエテニル基の代わりにトリフルオロメチル基を含んでおり、異なる化学的特性と反応性をもたらします。
クロロトリフルオロシラン: トリクロロ(トリフルオロエテニル)シランと類似していますが、置換パターンが異なり、反応性と用途が異なります。
トリクロロ(トリフルオロエテニル)シランのユニークさは、ケイ素とトリフルオロエテニル基の組み合わせにあり、これにより独自の化学的特性が与えられ、幅広い用途で価値のあるものとなっています。
類似化合物との比較
Silane, trichloro(trifluoroethenyl)- can be compared with other similar compounds, such as:
Trichlorosilane: While trichlorosilane is a simpler compound, it lacks the trifluoroethenyl group, which imparts unique reactivity to silane, trichloro(trifluoroethenyl)-.
Trifluoromethylsilane: This compound contains a trifluoromethyl group instead of a trifluoroethenyl group, resulting in different chemical properties and reactivity.
Chlorotrifluorosilane: Similar to silane, trichloro(trifluoroethenyl)-, but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of silane, trichloro(trifluoroethenyl)- lies in its combination of silicon and trifluoroethenyl groups, which confer distinct chemical properties and make it valuable in a wide range of applications.
特性
CAS番号 |
359-51-3 |
|---|---|
分子式 |
C2Cl3F3Si |
分子量 |
215.46 g/mol |
IUPAC名 |
trichloro(1,2,2-trifluoroethenyl)silane |
InChI |
InChI=1S/C2Cl3F3Si/c3-9(4,5)2(8)1(6)7 |
InChIキー |
ZFGMXPQVNMBHGE-UHFFFAOYSA-N |
正規SMILES |
C(=C(F)[Si](Cl)(Cl)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid](/img/structure/B12063368.png)
![2-oxo-2H-furo[2,3-c]pyran-3-carboxylic acid, ethyl ester](/img/structure/B12063371.png)









palladium(II)](/img/structure/B12063454.png)

